Chemical Structure and Physicochemical Properties of 1,4-Bis-benzyl-4-piperidinecarboxylic Acid: A Technical Whitepaper
Chemical Structure and Physicochemical Properties of 1,4-Bis-benzyl-4-piperidinecarboxylic Acid: A Technical Whitepaper
Executive Summary & Core Rationale
1,4-Bis-benzyl-4-piperidinecarboxylic acid (1,4-DBPCA), registered under CAS 181641-74-7[1], is a highly privileged, sterically encumbered piperidine scaffold extensively utilized in advanced medicinal chemistry. Featuring dual benzyl substitutions at the N1 and C4 positions alongside a C4-carboxylic acid moiety, this compound serves as a critical intermediate for synthesizing complex, centrally acting therapeutics. Its unique topology has been prominently featured in the development of neurokinin (NK1/NK2/NK3) receptor antagonists and other substituted heterocyclic pharmaceutical compositions[2]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, conformational dynamics, and a self-validating synthetic workflow.
Structural Elucidation & Conformational Dynamics
The molecular architecture of 1,4-DBPCA (C20H23NO2) is defined by a central piperidine ring that dictates its 3D spatial arrangement. The sp3-hybridized carbons of the piperidine core naturally adopt a chair conformation to minimize torsional strain.
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N1-Benzyl Group: The nitrogen atom undergoes rapid inversion, but the bulky N-benzyl group predominantly occupies the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C3 and C5.
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C4 Quaternary Center: The C4 position is a quaternary carbon bearing both a benzyl group and a carboxylic acid. The thermodynamic preference of this system is governed by the A-values (conformational free energies) of the substituents. The highly bulky benzyl group strongly prefers the equatorial position, forcing the smaller carboxylic acid group into the axial position to minimize steric clashes.
Logical flow of conformational equilibrium favoring the C4-benzyl equatorial chair conformation.
Physicochemical Profiling & Zwitterionic Behavior
Understanding the physicochemical profile of 1,4-DBPCA is essential for downstream reaction optimization and pharmacokinetic modeling. At physiological pH (7.4), the molecule exists almost exclusively as a zwitterion. The basic piperidine nitrogen is protonated, while the C4-carboxylic acid is deprotonated.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Mechanistic Causality / Significance |
| Molecular Formula | C20H23NO2 | Confirms the dual-benzyl substitution pattern[1]. |
| Molecular Weight | 309.40 g/mol | Well within Lipinski's Rule of 5, ensuring favorable baseline drug-likeness[1]. |
| LogP (Estimated) | ~3.8 - 4.2 | High lipophilicity driven by the two aromatic rings; facilitates blood-brain barrier (BBB) penetration. |
| pKa (Carboxylic Acid) | ~3.8 | Deprotonates readily in aqueous media; acts as a strong nucleophile or coordinating group. |
| pKa (Piperidine N) | ~9.2 | Highly basic secondary amine derivative; requires basic conditions to remain unprotonated. |
| Topological Polar Surface Area | ~37.3 Ų | Low TPSA indicates excellent membrane permeability, critical for CNS-active antagonists[3]. |
Synthetic Methodology & Workflow
The synthesis of 1,4-DBPCA relies on the precise control of enolate chemistry. The most robust route involves the sequential alkylation of ethyl isonipecotate (piperidine-4-carboxylate).
Causality of Reagent Selection:
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Lithium Diisopropylamide (LDA): Used for the alpha-alkylation at C4. LDA is a strong, non-nucleophilic base. It quantitatively deprotonates the sterically hindered C4 alpha-proton without attacking the ester carbonyl[4].
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Cryogenic Conditions (-78°C): Essential during enolate formation to prevent unwanted Claisen self-condensation and to maintain kinetic control over the reaction trajectory[4].
Step-by-step synthetic workflow and reagent logic for 1,4-DBPCA.
Protocol 1: Step-by-Step Synthesis of 1,4-DBPCA
This protocol is designed as a self-validating system, incorporating in-process checks to ensure high fidelity.
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N-Benzylation: Dissolve ethyl isonipecotate (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) and benzyl bromide (1.05 eq). Stir at room temperature for 12 hours.
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Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the primary amine spot (ninhydrin positive) indicates completion. Extract and purify to yield ethyl 1-benzylpiperidine-4-carboxylate[4].
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Alpha-Alkylation (C4): Under an inert argon atmosphere, dissolve the intermediate in anhydrous THF and cool to -78°C. Dropwise, add LDA (1.2 eq, 2.0 M in THF). Stir for 45 minutes to ensure complete enolate formation. Slowly add benzyl bromide (1.1 eq) and allow the mixture to warm to room temperature overnight[4].
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Self-Validation Check: Quench a 0.5 mL aliquot with saturated NH4Cl. Perform LC-MS to confirm the mass shift to the dibenzylated ester (m/z ~338.2).
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Saponification: Dissolve the resulting ethyl 1,4-dibenzylpiperidine-4-carboxylate in a 1:1 mixture of THF and H2O. Add LiOH·H2O (3.0 eq) and heat to 60°C for 6 hours.
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Self-Validation Check: The reaction is complete when the organic layer shows no starting ester on TLC. Acidify the aqueous layer to pH ~4 using 1M HCl to precipitate the zwitterionic 1,4-DBPCA. Filter and dry under vacuum.
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Analytical Validation Protocol
To ensure the scientific integrity of the synthesized 1,4-DBPCA, a multi-modal analytical validation workflow is required to confirm regioselectivity and purity.
Protocol 2: Self-Validating Analytical Workflow
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High-Performance Liquid Chromatography (HPLC): Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak at >98% area under the curve (AUC) validates purity.
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Mass Spectrometry (ESI-MS): Operate in positive ion mode. The presence of a dominant peak at m/z 310.18[M+H]+ confirms the exact molecular weight (309.40 g/mol )[1].
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Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):
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Look for a broad singlet around ~12.5 ppm corresponding to the carboxylic acid proton (1H, COOH).
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Identify the aromatic protons: a multiplet integrating to 10H between 7.10 - 7.35 ppm representing the two distinct benzyl rings.
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Identify the distinct benzylic CH2 protons: a singlet around 3.50 ppm (N-CH2-Ph) and another singlet around 2.85 ppm (C4-CH2-Ph). The presence of two distinct benzylic singlets validates the regioselectivity of the dual benzylation.
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Applications in Advanced Drug Development
The 1,4-DBPCA scaffold is not a final active pharmaceutical ingredient (API) but a crucial architectural foundation. According to patent literature (e.g., CN1821241A by Sanofi Aventis), derivatives of this scaffold are potent antagonists of neurokinin receptors[3]. The C4-carboxylic acid serves as a versatile handle for amide coupling with various substituted anilines or cyclic amines, while the dual benzyl groups provide the necessary hydrophobic interactions to anchor the molecule within the deep lipophilic binding pockets of G-protein coupled receptors (GPCRs)[2].
References
- Edmonds-Alt, X., et al. (Sanofi Aventis). "Substituted heterocyclic compounds, preparation method therefor and pharmaceutical compositions containing same". Google Patents (CN1821241A).
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Organic Syntheses. "Preparation of Ethyl 1-benzylpiperidine-4-carboxylate and Alpha-Alkylation Protocols". Organic Syntheses, Inc. URL:[Link]
Sources
- 1. 181641-74-7|1,4-Bis-benzyl-4-piperidinecarboxylic acid|BLD Pharm [bldpharm.com]
- 2. CN1821241A - å代çæç¯ååç©ãå ¶å¶å¤æ¹æ³å嫿è¿äºååç©çè¯ç©ç»åç© - Google Patents [patents.google.com]
- 3. CN1821241A - å代çæç¯ååç©ãå ¶å¶å¤æ¹æ³å嫿è¿äºååç©çè¯ç©ç»åç© - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
